molecular formula C22H14Cl3N3O2 B2468750 (E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 1037690-33-7

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No. B2468750
CAS RN: 1037690-33-7
M. Wt: 458.72
InChI Key: OZYFMPMWCGNRGB-MDZDMXLPSA-N
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Description

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C22H14Cl3N3O2 and its molecular weight is 458.72. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antioxidant Potential : Prabakaran, Manivarman, and Bharanidharan (2021) reported the synthesis of a series of chalcone derivatives, closely related to the compound . They employed catalytic synthesis involving TiO2-ZnS in ethanol and explored the antioxidant potential of these compounds. Their findings underscored the potential antioxidant activity of these derivatives, affirming their relevance in combating oxidative stress at the molecular level (Prabakaran et al., 2021).

  • Antimicrobial and Antiinflammatory Properties : Ravula, Babu, Manich, Rika, Chary, and Ra (2016) synthesized a novel series of pyrazoline derivatives and examined their biological activities. They observed significant antiinflammatory and antibacterial properties in these compounds, which points to the potential of similar structures, like the compound , in therapeutic applications (Ravula et al., 2016).

  • Anti-Tubercular Activity : Bhoot, Khunt, and Parekh (2011) explored the synthesis of acetyl pyrazoline derivatives incorporating the furan nucleus and evaluated them as antitubercular agents. The study provides insights into the structural features conducive for antitubercular activity, which could be crucial for understanding the biological applications of similar compounds (Bhoot et al., 2011).

  • Structural Elucidation and Interaction Analysis : Mathew, Raja Chinnamanayakar, and Ezhilarasi Muthuvel Ramanathan (2020) conducted a comprehensive study involving the synthesis, characterization, antimicrobial evaluation, and in silico molecular docking and ADME prediction of chlorophenyl furfuran derivatives bearing pyrazole moieties. Their findings highlight the potential of these compounds in microbial inhibition and offer a basis for understanding the molecular interactions of similar compounds (Mathew et al., 2020).

  • Antimicrobial and Anticancer Potential : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and assessed their antimicrobial and anticancer activities. This study showcases the therapeutic potential of pyrazole derivatives, suggesting the possible applications of similar compounds in treating various infections and cancer (Hafez et al., 2016).

properties

IUPAC Name

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2/c23-14-3-1-13(2-4-14)17-12-27-28-22(17)26-10-9-19(29)21-8-7-20(30-21)16-6-5-15(24)11-18(16)25/h1-12H,(H2,26,27,28)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYFMPMWCGNRGB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)NC=CC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(NN=C2)N/C=C/C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

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